Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane
Description
Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative with a complex molecular arrangement that includes dibutyl groups and a methoxyethoxy methyl substituent
Properties
CAS No. |
61748-75-2 |
|---|---|
Molecular Formula |
C12H27O3P |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-[butyl(2-methoxyethoxymethyl)phosphoryl]butane |
InChI |
InChI=1S/C12H27O3P/c1-4-6-10-16(13,11-7-5-2)12-15-9-8-14-3/h4-12H2,1-3H3 |
InChI Key |
OHSUQNRPEWUVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)COCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphane with a suitable methoxyethoxy methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at a moderate level, typically around 0-25°C, to ensure the stability of the intermediates and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphane.
Substitution: It can participate in nucleophilic substitution reactions where the methoxyethoxy methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is utilized in the synthesis of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
Mechanism of Action
The mechanism of action of Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes, altering their activity and function through binding to active sites or allosteric regions.
Comparison with Similar Compounds
Similar Compounds
Dibutylphosphane: A simpler phosphane derivative without the methoxyethoxy methyl group.
Methoxyethoxy methylphosphane: A related compound with similar substituents but different structural arrangement.
Phosphine oxides: Compounds formed by the oxidation of phosphanes, sharing some reactivity patterns.
Uniqueness
Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane is unique due to its specific combination of functional groups, which impart distinct reactivity and properties. Its ability to participate in diverse chemical reactions and form stable complexes with metals makes it valuable in both research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
